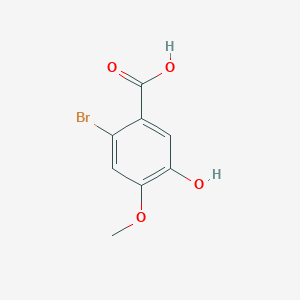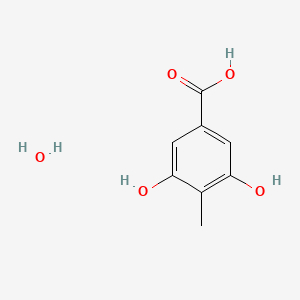
2-溴-5-羟基-4-甲氧基苯甲酸
描述
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.
Synthesis Analysis
Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).
科学研究应用
尿石素衍生物的合成
2-溴-5-羟基-4-甲氧基苯甲酸适用于尿石素衍生物的合成 {svg_1}. 尿石素是鞣花酸和鞣花单宁的代谢产物,它们因其潜在的健康益处而受到研究,包括抗炎、抗氧化和抗癌特性。
取代氨基苯并吖啶的合成
该化合物可用于合成取代氨基苯并吖啶 {svg_2}. 氨基苯并吖啶是一类在药物化学领域展现出前景的化合物,由于其潜在的生物活性,包括抗病毒、抗菌和抗癌作用。
8-氯-2-甲氧基二苯并[b,f]噻吩-10(11H)-酮及其3-甲氧基衍生物的合成
2-溴-5-羟基-4-甲氧基苯甲酸也可用于合成8-氯-2-甲氧基二苯并[b,f]噻吩-10(11H)-酮及其3-甲氧基衍生物 {svg_3}. 这些化合物因其潜在的药理特性而在药物化学领域引起关注。
异吲哚啉酮衍生物的合成
可以使用2-溴-5-羟基-4-甲氧基苯甲酸合成异吲哚啉酮衍生物 {svg_4}. 异吲哚啉酮是一类因其潜在的生物活性而受到研究的化合物,包括抗炎、抗真菌和抗癌作用。
有机合成中的中间体
2-溴-5-羟基-4-甲氧基苯甲酸可在各种有机合成过程中用作中间体 {svg_5}. 其独特的结构使其成为合成复杂有机分子的宝贵构建块。
化学研究材料
由于其独特的化学性质,2-溴-5-羟基-4-甲氧基苯甲酸可以用作化学研究材料 {svg_6}. 它可用于研究反应机理,开发新的合成方法,或探索相关化合物的性质。
安全和危害
未来方向
生化分析
Biochemical Properties
2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-5-hydroxy-4-methoxybenzoic acid has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
2-Bromo-5-hydroxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .
Transport and Distribution
The transport and distribution of 2-Bromo-5-hydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .
Subcellular Localization
2-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .
属性
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B1148670.png)


![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)